REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.[C:8](Cl)(=[O:11])[CH:9]=[CH2:10].C(N(CC)CC)C.N1C=CC=N1>C1C=CC=CC=1>[C:8]([N:3]1[C:2]([CH3:1])=[CH:6][C:5]([CH3:7])=[N:4]1)(=[O:11])[CH:9]=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NNC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC(=C1)C
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
for stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution put into a dropping funnel
|
Type
|
CUSTOM
|
Details
|
this solution put into a flask
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
ADDITION
|
Details
|
Temperature of the reaction mix
|
Type
|
ADDITION
|
Details
|
was held at 8° to 15°C. throughout the addition
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
ADDITION
|
Details
|
the reaction mix
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
FILTRATION
|
Details
|
The mix was then filtered
|
Type
|
CUSTOM
|
Details
|
to remove triethylamine-hydrochloric acid salt which
|
Type
|
CUSTOM
|
Details
|
was formed in the reaction
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was heated
|
Type
|
CUSTOM
|
Details
|
to evaporate off volatiles
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N1N=C(C=C1C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |